molecular formula C12H20N4O B2626108 N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)isobutyramide CAS No. 1797310-29-2

N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)isobutyramide

Cat. No. B2626108
CAS RN: 1797310-29-2
M. Wt: 236.319
InChI Key: RVMUVZBBLHHHSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)isobutyramide, also known as A-438079, is a selective antagonist of the P2X7 receptor. This receptor is a member of the purinergic receptor family and is involved in various physiological processes, including immune response and inflammation. A-438079 has been extensively studied for its potential therapeutic applications in various diseases.

Scientific Research Applications

Photophysical Properties and pH-Sensing Application

N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)isobutyramide derivatives have been explored for their unique photophysical properties. A study by Yan et al. (2017) investigated donor–π–acceptor (D–π–A) pyrimidine-phthalimide derivatives, including compounds similar in structure to this compound. These compounds exhibited solid-state fluorescence emission and positive solvatochromism, making them potential candidates for colorimetric pH sensors and logic gates (Yan et al., 2017).

Crystal Structure Analysis

The crystal structure of related pyrimidin-4-yl N,N-dimethylcarbamate compounds has been analyzed by Yang et al. (2010). Their findings suggest that the pyrimidine ring and dimethylamino group in these compounds are almost in the same plane, providing insight into the structural characteristics of similar compounds (Yang et al., 2010).

Antimicrobial Applications

A series of N-Substituted-N′-(4,6-dimethylpyrimidin-2-yl)-thiourea derivatives have been synthesized and tested for antimicrobial properties. Saeed et al. (2011) reported that these compounds possess a broad spectrum of activity against tested microorganisms, showing higher activity against fungi than bacteria. This indicates the potential of this compound derivatives in antimicrobial applications (Saeed et al., 2011).

Amplification of Phleomycin

Compounds structurally related to this compound have been studied for their potential as amplifiers of phleomycin. Kowalewski et al. (1981) investigated the synthesis and properties of unfused heterobicycles, including 4,5'-Bipyrimidines with dimethylamino substituents. Although they showed little activity as amplifiers, this research contributes to understanding the role these compounds could play in enhancing the effects of certain drugs (Kowalewski et al., 1981).

Metal Ion Complex Formation

Research by Dixon and Wells (1986) on compounds similar to this compound demonstrated their ability to form complexes with various metal ions. These complexes bond through the carbonyl group at C(4) of the pyrimidine base, indicating potential applications in chemical analysis and material science (Dixon & Wells, 1986).

properties

IUPAC Name

N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O/c1-7(2)11(17)15-10-8(3)13-12(16(5)6)14-9(10)4/h7H,1-6H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVMUVZBBLHHHSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N(C)C)C)NC(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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